

# Spectroscopic and Structural Elucidation of Azido-isobutane: A Technical Guide

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## Compound of Interest

Compound Name: Azido-isobutane

Cat. No.: B1279905

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## Introduction

**Azido-isobutane** (1-azido-2-methylpropane) is an organic azide that holds significance in various chemical syntheses, particularly as a precursor in click chemistry and for the introduction of the azido functional group. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the proton nuclear magnetic resonance ( $^1\text{H}$  NMR), carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$  NMR), and infrared (IR) spectroscopic data for **azido-isobutane**. Furthermore, it outlines the general experimental protocols for acquiring this data and presents a logical workflow for its synthesis and characterization.

## Spectroscopic Data

The spectroscopic data for **azido-isobutane** is summarized below. The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Azido-isobutane**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~3.15	Doublet	2H	-CH <sub>2</sub> -N <sub>3</sub>
~1.95	Nonet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~0.95	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted data in CDCl<sub>3</sub> solvent.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Azido-isobutane**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~58	-CH <sub>2</sub> -N <sub>3</sub>
~28	-CH(CH <sub>3</sub> ) <sub>2</sub>
~20	-CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted data in CDCl<sub>3</sub> solvent.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Azido-isobutane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~2100	Strong, Sharp	N <sub>3</sub> asymmetric stretch
~1470	Medium	C-H bend (CH <sub>2</sub> )
~1370	Medium	C-H bend (CH <sub>3</sub> )
~1250	Medium	N <sub>3</sub> symmetric stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **azido-isobutane** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

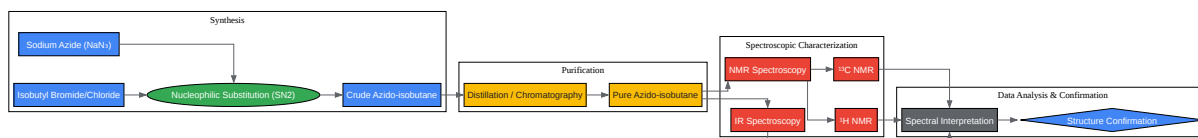
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **azido-isobutane**, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Logical Workflow and Visualization

The synthesis and characterization of **azido-isobutane** typically follow a logical progression from starting materials to the final, characterized product. This workflow can be visualized as follows:



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Caption: Workflow for the synthesis and spectroscopic characterization of **azido-isobutane**.

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